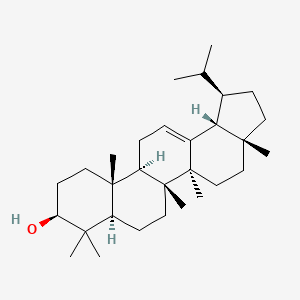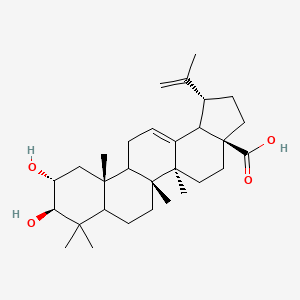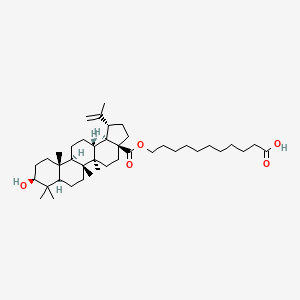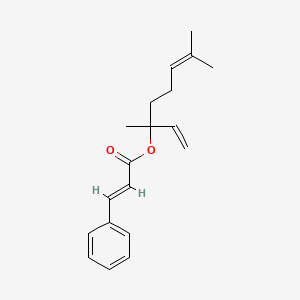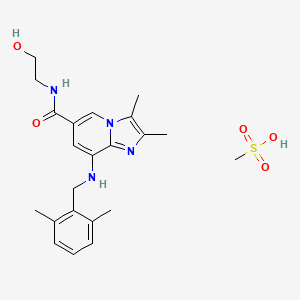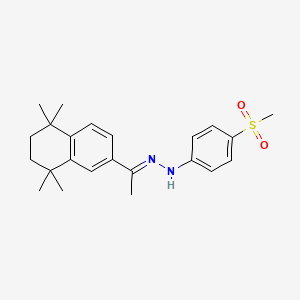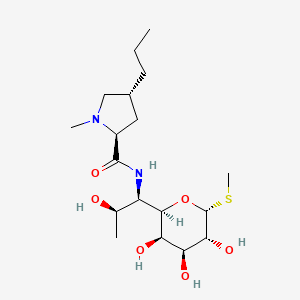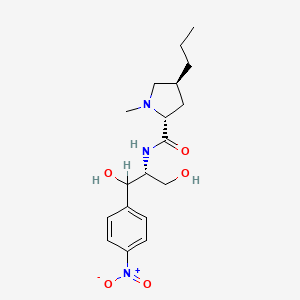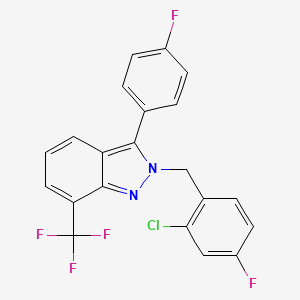
LXR-623
Vue d'ensemble
Description
Compounds like this one belong to the class of organic compounds known as indazoles, which are aromatic heterocyclic compounds containing a benzene ring fused to an azole ring. The azole ring is a five-membered ring with two nitrogen atoms and a nitrogen atom at the 1-position .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic acids or their derivatives, which can react with aryl halides in the presence of a base and a catalyst to form new carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques can provide information about the types and numbers of atoms in the molecule, their connectivity, and their spatial arrangement .Chemical Reactions Analysis
The chemical reactions of such compounds can be influenced by the presence of functional groups, the electronic properties of the substituents, and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be predicted based on their structure. For example, the presence of fluorine atoms can increase the compound’s stability and change its reactivity. The presence of a benzyl group can increase the compound’s lipophilicity, which can affect its solubility and its ability to cross biological membranes .Applications De Recherche Scientifique
Réduction de la réplication des flavivirus
LXR-623 a été trouvé pour restreindre la réplication des flavivirus . Les flavivirus sont connus pour causer des maladies et des décès importants dans le monde entier, y compris des maladies transmises par les moustiques telles que le virus Zika (ZIKV) et le virus de la dengue, et celles transmises par les tiques . Le composé a entravé la réplication du ZIKV et du virus de Powassan (POWV) dans une lignée cellulaire humaine de neuroblastome SK-N-SH . This compound a entraîné l'échec des virus à induire l'expansion du RE et la formation de vésicules élaborées, suggérant que l'efflux du cholestérol faisait partie du mécanisme antiviral .
Activation des facteurs antiviraux
En plus de restreindre la réplication des flavivirus, this compound contribue également au mécanisme de suppression du virus en augmentant l'expression des ARNm codant pour les cytokines antivirales CXCL10, RANTES et IFN1β .
Ciblage du récepteur X du foie (LXR)
This compound est un agoniste du récepteur X du foie (LXR), une famille de récepteurs nucléaires étroitement liée à d'autres récepteurs nucléaires tels que les PPAR, FXR et RXR . Les LXR ont été liés au développement de nombreuses maladies, notamment les maladies métaboliques . Plusieurs agonistes du LXR ont été découverts, mais aucun des agonistes n'a été utilisé chez l'homme en raison d'effets secondaires indésirables .
Approches pharmacothérapeutiques potentielles
La modification pharmacologique des LXR par de petites molécules comme this compound peut offrir des approches pharmacothérapeutiques pour l'intervention contre les maladies . Après avoir effectué une analyse d'amarrage moléculaire et des recherches in silico, T0901317 et AZ876 ont été sélectionnés pour un dépistage supplémentaire car ils présentaient la plus grande affinité pour LXR-α et LXR-β .
Études in silico et criblage
Des études in silico, un criblage, un amarrage moléculaire et une analyse chimico-pharmacocinétique ont été effectués sur this compound . Cela a conduit à l'identification de deux nouvelles petites molécules et de dix petites molécules précédemment rapportées ayant un potentiel d'administration orale ciblant LXR-α et LXR-β .
Suppression tumorale
This compound a été associé à la suppression tumorale . Dans une étude utilisant le microtableau de lncRNA pour évaluer les gènes différentiellement exprimés régulés par this compound dans les cellules MDA-MB-231, des changements significatifs dans les expressions de 943 lncRNA humains ont été observés .
Mécanisme D'action
Target of Action
LXR-623, also known as 2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole, LXR623, or WAY-252623, primarily targets the Liver X Receptors (LXRs) which are members of the nuclear receptor superfamily of ligand-dependent transcription factors . LXRα is predominantly expressed in metabolic tissues, whereas LXRβ is ubiquitously expressed . LXRs play a crucial role in cholesterol transport, glucose metabolism, and the modulation of inflammatory responses .
Mode of Action
This compound acts as a partial agonist at LXRα and a full agonist at LXRβ . Upon ligand binding, LXRs regulate the expression of target genes involved in lipid metabolism, cholesterol homeostasis, and immune responses . Known LXR ligands include oxysterols and natural and synthetic agonists which upregulate LXR transcriptional activity and target gene expression .
Biochemical Pathways
LXRs regulate transport proteins, including ABCA1 and ABCG1, which promote reverse cholesterol transport (transport of cholesterol from peripheral tissues to the liver) . This regulation affects pathways that are commonly reprogrammed during carcinogenesis . The activation of LXRs leads to increased efflux of cholesterol from cells and consequent disturbances in membrane biogenesis .
Pharmacokinetics
This compound is absorbed rapidly with peak concentrations (Cmax) achieved at approximately 2 hours. The Cmax and area under the concentration-time curve increase in a dose-proportional manner. The mean terminal disposition half-life is between 41 and 43 hours independently of dose .
Result of Action
This compound significantly inhibits the proliferation and induces apoptosis and cell cycle arrest at S phase in breast cancer cells in a concentration- and time-dependent manner . It impairs flavivirus replication by stimulating cellular antiviral factors . In a glioblastoma mouse model, this compound shows brain penetration and causes tumor regression, reducing cholesterol and inducing cell death .
Action Environment
The action of this compound is influenced by the cellular environment. For instance, normal brain cell insensitivity to this compound may be due to reliance on endogenous synthesis of cholesterol and intact negative feedback through synthesis of endogenous oxysterols
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF5N2/c22-18-10-15(24)9-6-13(18)11-29-20(12-4-7-14(23)8-5-12)16-2-1-3-17(19(16)28-29)21(25,26)27/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWWJENKIMRJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N(N=C2C(=C1)C(F)(F)F)CC3=C(C=C(C=C3)F)Cl)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026016 | |
| Record name | 2-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
875787-07-8 | |
| Record name | LX-623 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875787078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 875787-07-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LX-623 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W82FEU838 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


